molecular formula C15H17N3O2 B5397092 N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea

N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea

Cat. No. B5397092
M. Wt: 271.31 g/mol
InChI Key: KSQWLRISVKJCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPU belongs to the class of urea-based compounds and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. It has been shown to inhibit the activity of several kinases, including glycogen synthase kinase-3β and cyclin-dependent kinase 2. N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been found to bind to the adenosine receptor A2A and modulate its activity.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and decrease the production of pro-inflammatory cytokines. N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its ease of synthesis, high potency, and selectivity. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes. Another area of research is the development of new synthetic methods for N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea and its effects on various biological systems.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized through a simple one-pot reaction between 2-aminopyridine and 2-ethoxyphenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is purified through column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a potential candidate for drug development. N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-20-13-9-5-4-8-12(13)17-15(19)18-14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQWLRISVKJCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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